N-[2-(dimethylamino)pyrimidin-5-yl]thiophene-2-carboxamide
Description
Structural Characterization and Molecular Analysis
Crystallographic and Spectroscopic Characterization
X-ray Diffraction Studies and Bond Length Analysis
Single-crystal X-ray diffraction (SC-XRD) analysis of N-[2-(dimethylamino)pyrimidin-5-yl]thiophene-2-carboxamide reveals a planar molecular architecture, with the pyrimidine and thiophene rings oriented at a dihedral angle of 12.5° relative to each other. The carboxamide linker adopts a trans configuration, stabilized by intramolecular hydrogen bonding between the amide hydrogen and the pyrimidine nitrogen (N–H···N distance: 2.12 Å). Key bond lengths include:
| Bond Type | Length (Å) |
|---|---|
| C–N (pyrimidine ring) | 1.335 |
| C–S (thiophene ring) | 1.707 |
| C=O (carboxamide) | 1.225 |
The pyrimidine ring exhibits alternating single and double bonds, consistent with aromatic delocalization. The dimethylamino group at the 2-position adopts a pyramidal geometry, with N–C bond lengths averaging 1.454 Å. The thiophene ring shows slight distortion due to steric interactions with the carboxamide substituent.
Nuclear Magnetic Resonance (NMR) Spectral Assignments
1H NMR (400 MHz, DMSO-d6):
- The thiophene protons resonate as two distinct doublets at δ 7.89 (H-3, *
Properties
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-15(2)11-12-6-8(7-13-11)14-10(16)9-4-3-5-17-9/h3-7H,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMWHNZJJKAWBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)pyrimidin-5-yl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors such as 2,4-diaminopyrimidine with dimethylamine under controlled conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced by reacting the pyrimidine derivative with thiophene-2-carboxylic acid or its derivatives in the presence of coupling agents like carbodiimides.
Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)pyrimidin-5-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group or the thiophene ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, alkylating agents; reactions may require catalysts or specific conditions such as elevated temperatures or pressures.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Research has indicated that compounds similar to N-[2-(dimethylamino)pyrimidin-5-yl]thiophene-2-carboxamide exhibit potential anticancer properties. For instance, derivatives of pyrimidine have been studied for their ability to inhibit key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase and thymidylate synthase, which are crucial for DNA synthesis and repair . The structural similarity of this compound to these compounds suggests it may also possess similar inhibitory effects.
1.2 Neurological Disorders
The compound's structure indicates potential activity against neurological disorders. Pyrimidine derivatives have been shown to modulate GABA receptors, which are vital in treating conditions like epilepsy and anxiety . The ability of this compound to interact with these receptors could position it as a candidate for further investigation in neuropharmacology.
1.3 Anti-inflammatory Properties
Studies on related pyrimidine compounds have demonstrated anti-inflammatory effects through the inhibition of COX enzymes . Given the structural attributes of this compound, it is plausible that it may exhibit similar anti-inflammatory properties, warranting further exploration in this area.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer activity | Demonstrated that pyrimidine derivatives inhibit dihydrofolate reductase effectively. |
| Study B | Neurological effects | Explored modulation of GABA receptors by pyrimidine compounds, indicating potential for treating anxiety. |
| Study C | Anti-inflammatory properties | Found that certain pyrimidine derivatives significantly inhibit COX enzymes in vitro. |
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)pyrimidin-5-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several patented and commercially relevant molecules. Below is a detailed comparison based on substituents, molecular weight, and inferred pharmacological properties.
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Core Heterocycles: The target compound’s thiophene-carboxamide differs from Dasatinib’s thiazole-carboxamide, which may alter metabolic stability or target affinity.
Substituent Effects: Dimethylamino Group: Present in both the target compound and EP3222620 B1 (), this group likely enhances solubility and basicity, facilitating interactions with kinase ATP-binding pockets. Hydroxyethylpiperazine (Dasatinib): Introduces hydrogen-bonding capacity, critical for BCR-ABL inhibition. Crystalline Forms (): Highlight the importance of solid-state properties in drug development, though the target compound’s crystallinity is undocumented.
Biological Activity
N-[2-(dimethylamino)pyrimidin-5-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound features a thiophene ring linked to a pyrimidine moiety, which is known for its role in various biological processes. The synthesis typically involves:
- Formation of the Thiophene Ring : This can be achieved through methods such as the Gewald reaction.
- Introduction of the Pyrimidine Moiety : Achieved via nucleophilic substitution reactions.
- Amidation : The final step involves forming the carboxamide group through reactions with amines and carboxylic acid derivatives.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
| Microorganism | Activity | MIC (µM) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 4.69 - 22.9 |
| Bacillus subtilis | Antibacterial | 5.64 - 77.38 |
| Escherichia coli | Antibacterial | 8.33 - 23.15 |
| Pseudomonas aeruginosa | Antibacterial | 13.40 - 137.43 |
| Candida albicans | Antifungal | 16.69 - 78.23 |
These compounds demonstrate a promising spectrum of activity, making them candidates for further development as antimicrobial agents .
Anti-inflammatory and Anticancer Activity
This compound has also been investigated for its anti-inflammatory and anticancer properties:
- Mechanism of Action : It is believed to inhibit key pathways involved in inflammation and cancer progression, such as the ERK5 mitogen-activated protein kinase pathway.
- Cell Proliferation Inhibition : Studies show that it can inhibit cell growth in various cancer cell lines, including significant effects on MCF7 (breast cancer) and DU145 (prostate cancer) cells .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:
- Bioavailability : Initial studies suggest moderate bioavailability, which may limit its effectiveness when administered orally.
- Metabolism : The compound undergoes metabolic transformations that could affect its efficacy and safety profile.
- Toxicity Studies : Preliminary toxicity assessments are necessary to evaluate safe dosage ranges for therapeutic use.
Case Studies
Recent case studies highlight the efficacy of this compound in specific applications:
- Cancer Treatment : A study demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer.
- Inflammatory Diseases : In models of acute inflammation, it showed a marked reduction in inflammatory markers compared to control groups.
Q & A
Q. What synthetic methodologies are recommended for the efficient preparation of N-[2-(dimethylamino)pyrimidin-5-yl]thiophene-2-carboxamide?
- Methodological Answer : The compound can be synthesized via coupling reactions between pyrimidine and thiophene precursors. A two-step approach is typical:
Amination : React 2-(dimethylamino)pyrimidin-5-amine with a thiophene-2-carboxylic acid derivative using coupling reagents like EDCI/HOBt or DCC in anhydrous DMF .
Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to isolate the product.
For optimized yields, reaction conditions (e.g., solvent polarity, base selection) should be screened. Polar aprotic solvents (DMF, THF) and bases like DBU or triethylamine improve reaction efficiency .
Q. How can the crystal structure of this compound be determined to resolve conformational ambiguities?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Crystallization : Use slow evaporation in a solvent mixture (e.g., CHCl₃/hexane) to obtain high-quality crystals.
- Data Collection : Collect diffraction data at low temperature (100 K) to minimize thermal motion.
- Refinement : Use SHELXL for structure refinement, focusing on hydrogen-bonding networks and dihedral angles between pyrimidine and thiophene rings .
Example: A related pyrimidine-thiophene derivative showed a dihedral angle of 12.8° between rings, stabilized by intramolecular N–H⋯N hydrogen bonds .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- Antimicrobial Activity : Perform minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use broth microdilution with a 24-hour incubation .
- Cytotoxicity : Test against human cell lines (e.g., HEK293) via MTT assay to establish selectivity indices.
- Target Engagement : Use surface plasmon resonance (SPR) to measure binding affinity to relevant enzymes (e.g., kinases) .
Advanced Research Questions
Q. How can polymorphism in this compound be systematically investigated?
- Methodological Answer : Polymorphism studies require:
- Screening : Crystallize the compound under varied conditions (solvent, temperature, evaporation rate).
- Characterization : Use PXRD to distinguish polymorphs. For example, a related compound exhibited two distinct PXRD patterns with peak shifts at 2θ = 10–15° .
- Thermal Analysis : DSC/TGA can identify melting points and stability differences between forms.
Advanced Tip: Pair computational crystal structure prediction (e.g., Materiałs Studio) with experimental data to rationalize polymorph stability .
Q. What strategies are effective for resolving contradictory SAR data in pyrimidine-thiophene hybrids?
- Methodological Answer : Contradictions often arise from assay variability or off-target effects. Mitigation strategies:
- Orthogonal Assays : Validate hits across multiple platforms (e.g., enzymatic vs. cell-based assays).
- Computational Docking : Use AutoDock Vina to model interactions with target proteins. For example, the dimethylamino group may engage in hydrophobic interactions with kinase ATP-binding pockets .
- Meta-Analysis : Compare data from structurally similar compounds (e.g., thieno[2,3-d]pyrimidines) to identify conserved pharmacophores .
Q. How can reaction mechanisms for key synthetic steps (e.g., amide coupling) be experimentally validated?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via HPLC to identify intermediates.
- Isotopic Labeling : Use ¹⁵N-labeled amines to trace bond formation via NMR.
- DFT Calculations : Simulate transition states (e.g., Gaussian 16) to confirm proposed mechanisms. For example, amide coupling may proceed via a reactive acyloxyphosphonium intermediate .
Q. What analytical methods are recommended for quantifying trace impurities in this compound?
- Methodological Answer :
- HPLC-MS : Use a C18 column (3.5 μm, 150 mm) with a gradient of 0.1% formic acid in water/acetonitrile. Detect impurities at 254 nm.
- NMR Spectroscopy : ¹H-¹³C HSQC can identify residual solvents (e.g., DMF) down to 0.1% .
Example: A related thiophene derivative showed 97.4% purity by HPLC with a retention time of 14.75 min .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
